4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

4-Bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 304690-76-4) is a synthetic benzamide derivative featuring a 4-bromophenyl carbonyl moiety linked via an amide bond to a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine scaffold. Its molecular formula is C14H13BrN2OS with a molecular weight of 337.23 g/mol and a predicted density of 1.575 ± 0.06 g/cm³.

Molecular Formula C14H13BrN2OS
Molecular Weight 337.24
CAS No. 304690-76-4
Cat. No. B2849550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
CAS304690-76-4
Molecular FormulaC14H13BrN2OS
Molecular Weight337.24
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H13BrN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18)
InChIKeyCFZNVWNPKMDGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 304690-76-4): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-Bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 304690-76-4) is a synthetic benzamide derivative featuring a 4-bromophenyl carbonyl moiety linked via an amide bond to a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine scaffold. Its molecular formula is C14H13BrN2OS with a molecular weight of 337.23 g/mol and a predicted density of 1.575 ± 0.06 g/cm³ . The compound is supplied at ≥95% to ≥98% purity by multiple vendors . This compound belongs to the broader class of tetrahydrobenzothiazole amides, a scaffold implicated in adenosine receptor modulation, TRPV1 antagonism, and kinase inhibition — therapeutic areas spanning neurology, pain, and oncology [1]. The 4-bromo substituent provides a versatile synthetic handle for downstream derivatization via palladium-catalyzed cross-coupling chemistry [2].

Why 4-Bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide Cannot Be Interchanged with Close Structural Analogs: Key Differentiation Drivers


Within the tetrahydrobenzothiazole amide family, small structural perturbations produce substantial changes in molecular recognition, physicochemical properties, and synthetic utility. Substituting the 4-bromo group for a 4-methylsulfanyl moiety alters the hydrogen-bond acceptor count from 2 to 4 and increases the topological polar surface area (TPSA) from approximately 34.9 Ų to 95.5 Ų, which directly impacts membrane permeability potential [1]. Replacing the unsubstituted tetrahydrobenzo ring with a 6-methyl variant introduces a chiral center and additional steric bulk (ΔMW = +14 Da) that can alter target binding geometry . The bromine atom is not merely a placeholder; it serves as a critical synthetic handle for Pd-catalyzed cross-coupling reactions that enable late-stage diversification — a capability absent in methylsulfanyl or alkoxy analogs [2]. Furthermore, the benzothiazole amide pharmacophore has established structure-activity relationships in TRPV1 antagonism and kinase inhibition, where halogen substitution pattern and ring saturation state are key determinants of potency and metabolic stability [3]. Generic interchange without understanding these quantitative differentiators risks experimental irreproducibility, off-target effects, or failed derivatization.

Quantitative Differentiation Evidence for 4-Bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (304690-76-4) Versus Closest Analogs


Molecular Weight Reduction of 14 Da Versus 6-Methyl Analog Eliminates Chiral Center and Reduces Steric Bulk

The target compound lacks the 6-methyl substituent present on the tetrahydrobenzo ring of its closest brominated analog (CAS 312941-25-6). This structural difference reduces the molecular weight by 14.03 Da (337.23 vs. 351.3 g/mol) and eliminates the chiral center at the 6-position . The absence of the methyl group removes a source of stereochemical complexity and reduces steric bulk adjacent to the thiazole ring, which can influence target binding conformation and crystal packing .

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Topological Polar Surface Area (TPSA) of 34.9 Ų Versus 95.5 Ų for the 4-Methylsulfanyl Analog — A 2.7-Fold Difference Driving Membrane Permeability

The target compound exhibits a predicted topological polar surface area (TPSA) of approximately 34.9 Ų, compared to 95.5 Ų for the 4-(methylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide analog (CAS 896348-58-6) [1]. This 2.7-fold difference arises because the 4-bromo substituent contributes zero H-bond acceptors, whereas the 4-methylsulfanyl group adds two H-bond acceptor atoms (sulfur and the associated lone pairs), increasing the H-bond acceptor count from 2 to 4 [2]. In drug design, TPSA values below 60 Ų are generally associated with favorable passive membrane permeability, while values above 90 Ų predict reduced CNS penetration and oral absorption [3].

Drug Design ADME Prediction Physicochemical Profiling

Halogen-Specific Synthetic Versatility — 4-Bromo Enables Pd-Catalyzed Cross-Coupling Chemistry Absent in Alkoxy and Alkylsulfanyl Analogs

The 4-bromo substituent on the benzamide ring is a demonstrated substrate for palladium-catalyzed direct C–H arylation of heteroarenes, enabling the construction of biaryl and heteroaryl-benzamide conjugates in good yields using low catalyst loading (0.5 mol% Pd(OAc)2) [1]. This reactivity is not available to the 4-isopropoxy or 4-methylsulfanyl analogs, whose substituents are not competent oxidative addition partners for Pd(0). The bromine atom also serves as a heavy atom for X-ray crystallographic phasing and as a potential site for radiohalogenation (e.g., ⁷⁶Br or ⁷⁷Br) in PET tracer development .

Synthetic Chemistry Late-Stage Functionalization Chemical Biology

Class-Level Pharmacological Plausibility — Tetrahydrobenzothiazole Amides as TRPV1 Antagonists and Dual CK2/GSK3β Kinase Inhibitors

The tetrahydrobenzothiazole amide chemotype has validated pharmacological activity across two distinct target classes. Benzothiazole amides were identified as TRPV1 antagonists from high-throughput screening using recombinant human TRPV1 receptor, with structure-activity relationships demonstrating that the benzothiazole core and amide linkage are essential pharmacophore elements [1]. Independently, 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds have been designed and evaluated as dual CK2/GSK3β kinase inhibitors, with a carboxyl-substituted analog (compound 1g) achieving dual inhibitory activity at 1.9 µM against CK2 and 0.67 µM against GSK3β [2]. The 4-bromo substitution pattern is consistent with the halogen-tolerant SAR described in the adenosine receptor ligand patent US 6,727,247 B2, where R = halogen is explicitly claimed in the generic formula [3]. However, no direct potency data for this specific compound against these targets is publicly available.

Pain Research Kinase Inhibition Neuroprotection

Commercial Purity Benchmarking — ≥98% Purity Available from Multiple Independent Suppliers Versus Single-Source Analogs

The target compound is available at ≥98% purity from at least three independent suppliers (Fluorochem, Leyan, Calpaclab) and at ≥95% from AKSci, providing procurement redundancy . In contrast, close analogs such as 4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 312941-25-6) and 4-isopropoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are primarily available through single vendors, increasing supply chain risk [1]. The multi-vendor availability of CAS 304690-76-4 also enables competitive pricing and shorter lead times: Leyan lists 10-day备货期 (preparation period) with现货 (in-stock) status .

Chemical Procurement Assay Reproducibility Vendor Qualification

Metabolic Liability Awareness — Benzothiazole Amide Hydrolysis Generates Aryl Amine Metabolites Requiring Genotoxicity Assessment

A critical class-level liability of benzothiazole amides is their metabolic hydrolysis to generate aryl amine metabolites that can undergo N-acetylation and glutathione conjugation. A dedicated metabolic profiling study of TRPV1 antagonist benzothiazole amides demonstrated that rat liver S9 fractions are insufficient for detecting these metabolites — human and rat hepatocyte experiments were required to observe amide hydrolysis and subsequent GSH conjugate formation [1]. The 4-bromo substituent may influence the rate of amide hydrolysis through electronic effects (Hammett σp for Br = +0.23), but no direct comparative metabolic stability data exist for this compound versus non-halogenated or differently substituted analogs. This class-level finding underscores that any procurement of CAS 304690-76-4 for in vivo studies must be accompanied by hepatocyte-based metabolic profiling rather than S9-only genotoxicity assessment [2].

Drug Metabolism Genotoxicity Lead Profiling

Validated Application Scenarios for 4-Bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (304690-76-4) in Research and Industrial Settings


Medicinal Chemistry: Kinase Inhibitor Lead Generation via the Tetrahydrobenzothiazole Amide Scaffold

The tetrahydrobenzothiazole amide chemotype has demonstrated dual CK2/GSK3β inhibitory activity (compound 1g: CK2 IC50 ≈ 1.9 µM; GSK3β IC50 ≈ 0.67 µM) [1]. The 4-bromo substituent of CAS 304690-76-4 provides a synthetic handle for Pd-catalyzed diversification, enabling systematic SAR exploration around the benzamide ring to optimize potency and selectivity [2]. The compound's low TPSA (≈34.9 Ų) predicts favorable cell permeability for intracellular kinase target engagement, making it a suitable starting scaffold for hit-to-lead programs targeting PTEN-related pathways in oncology [3].

Chemical Biology: TRPV1 Antagonist Probe Development for Pain Pathway Studies

Benzothiazole amides have been pharmacologically validated as TRPV1 antagonists through recombinant human receptor screening and rat pain models [1]. The compound's structural features align with the established SAR for this target class. Researchers should incorporate hepatocyte-based metabolic profiling rather than S9-only assays to reliably assess genotoxicity potential, following the class-specific guidance from metabolic profiling studies of benzothiazole amide TRPV1 antagonists [2]. The bromine atom additionally provides a potential site for radiohalogenation in PET tracer development.

Synthetic Methodology: Building Block for Heteroaryl-Benzamide Library Synthesis

The 4-bromobenzamide moiety is a demonstrated substrate for Pd-catalyzed regioselective direct C–H arylation of heteroarenes using low catalyst loadings (0.5 mol% Pd(OAc)₂) [1]. This enables the construction of diverse heteroaryl-benzamide libraries with the tetrahydrobenzothiazole core intact. The compound is accessible via a straightforward one-step acylation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 4-bromobenzoyl chloride in pyridine, making it practical for in-house synthesis or bulk procurement [2]. The documented ≥98% purity from multiple vendors supports its use as a reliable synthetic intermediate [3].

Neuroprotection Research: Adenosine Receptor Ligand Scaffold Exploration

US Patent 6,727,247 B2 explicitly claims halogen-substituted benzothiazole amides as adenosine receptor ligands for the treatment of CNS disorders including Alzheimer's disease, Parkinson's disease, depression, and ADHD [1]. The 4-bromo substitution pattern of CAS 304690-76-4 falls directly within the claimed generic formula (R = halogen). While no direct binding or functional data exist for this specific compound at adenosine receptor subtypes, the patent's scope establishes the chemotype's relevance to neuroprotection research, and the compound can serve as a reference standard or starting point for structure-based design of subtype-selective adenosine ligands [2].

Quote Request

Request a Quote for 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.